3-((4-Aminophenyl)amino)-5-phenylcyclohex-2-EN-1-one
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Overview
Description
The compound is an organic molecule with multiple functional groups, including an amino group and a cyclohexenone group. It’s likely to be involved in various chemical reactions due to these functional groups .
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through reactions like nitration, reduction, or various coupling reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . These studies often involve calculating vibrational modes and potential energy distributions .Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by its functional groups. For instance, the amino groups might participate in nucleophilic substitution reactions, while the cyclohexenone group could be involved in addition reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Scientific Research Applications
Material Science and Optoelectronics:
APAC’s conjugated system and aromaticity make it relevant in material science. Scientists explore its use in organic electronics, solar cells, and light-emitting devices. Its optical properties, such as absorption and emission spectra, contribute to advancements in optoelectronic materials.
These applications highlight APAC’s versatility and potential impact across diverse scientific domains. Further research and innovative methodologies will continue to unveil its full capabilities. 🌟
- Nasri, S., Bayat, M., & Kochia, K. (2022). Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole. Molecular Diversity, 26(2), 717–739
- Spectroscopic characterization and molecular structure of 4-(3-aminophenyl)benzonitrile
- 3-(4-Aminophenyl)benzonitrile product information
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(4-aminoanilino)-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-15-6-8-16(9-7-15)20-17-10-14(11-18(21)12-17)13-4-2-1-3-5-13/h1-9,12,14,20H,10-11,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFLJDSQDWIXTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=C(C=C2)N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Aminophenyl)amino)-5-phenylcyclohex-2-EN-1-one |
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